1,4-Pentadiene

描述

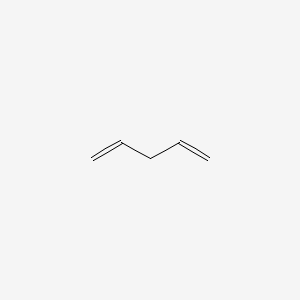

Structure

3D Structure

属性

IUPAC Name |

penta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZLKGVUSQXAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060456 | |

| Record name | 1,4-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-pentadiene appears as a colorless liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

78.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.6608 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

591-93-5 | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-PENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5IF861OQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-234.9 °F (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 1,4-Pentadiene from Allyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,4-pentadiene, a non-conjugated diene, utilizing allyl bromide as a key starting material. The primary focus is on a robust Grignard-based cross-coupling strategy, which offers a direct route to the desired product. This document outlines the core chemical principles, detailed experimental protocols, and critical process considerations, including the mitigation of significant side reactions.

Introduction and Synthetic Overview

This compound is a valuable hydrocarbon in organic synthesis, often used in the study of olefin metathesis, polymerization, and as a building block for more complex molecules. Its synthesis from readily available C3 precursors like allyl bromide presents a specific challenge: the selective formation of a 1,4-diene system while avoiding the thermodynamically favorable formation of the conjugated 1,3-diene or the common 1,5-diene (1,5-hexadiene) byproduct from self-coupling.

The most direct and reliable method for synthesizing this compound from allyl bromide involves a cross-coupling reaction with a vinyl organometallic reagent. Specifically, the reaction between vinylmagnesium bromide (a Grignard reagent) and allyl bromide provides a clean and efficient pathway to the target molecule[1].

An alternative approach, the direct coupling of two allyl bromide molecules via a Wurtz-type reaction, is not a viable route as it exclusively yields 1,5-hexadiene[2]. Understanding and controlling this competing reaction is paramount for a successful synthesis.

Core Synthesis: Grignard Cross-Coupling

The cornerstone of this synthesis is the nucleophilic substitution (SN2) reaction where the vinyl Grignard reagent acts as a vinyl anion equivalent, attacking the electrophilic carbon of allyl bromide.

Reaction: CH₂=CHMgBr + CH₂=CHCH₂Br → CH₂=CHCH₂CH=CH₂ + MgBr₂

This method leverages the well-established reactivity of Grignard reagents to form a new carbon-carbon bond, directly assembling the this compound backbone.

Signaling Pathway Diagram

The following diagram illustrates the primary synthetic pathway for this compound and the major competing side reaction.

Experimental Protocols

While Organic Syntheses describes several methods for preparing this compound, a detailed, standalone protocol for the cross-coupling of vinylmagnesium bromide and allyl bromide is consolidated here based on established Grignard procedures[1][3].

Preparation of Vinylmagnesium Bromide in THF

This protocol is adapted from standard procedures for preparing vinyl Grignard reagents[3].

Materials:

-

Magnesium turnings: 1.2 equivalents

-

Vinyl bromide: 1.0 equivalent

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., Drierite), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Magnesium Activation: Charge the flask with magnesium turnings and a single crystal of iodine. Gently heat the flask under an inert atmosphere until purple iodine vapors are observed, then allow it to cool.

-

Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a small amount of a solution of vinyl bromide in THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

-

Grignard Formation: Once initiated, dilute the mixture with the remaining THF. Add the solution of vinyl bromide dropwise at a rate sufficient to maintain a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution of vinylmagnesium bromide is ready for the next step.

Cross-Coupling with Allyl Bromide

Materials:

-

Vinylmagnesium bromide solution (from step 3.1)

-

Allyl bromide (freshly distilled): 0.9 equivalents

-

Anhydrous Diethyl Ether or THF

Procedure:

-

Cooling: Cool the prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

-

Addition of Allyl Bromide: Add a solution of freshly distilled allyl bromide in anhydrous ether or THF dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath and cautiously quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). The highly volatile this compound can be isolated by fractional distillation. Due to its very low boiling point, extreme care must be taken to minimize loss, using an efficient, well-chilled condenser and receiving flask.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Data Presentation

The following tables summarize key quantitative data for the reagents and the expected product.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Allyl Bromide | C₃H₅Br | 120.99 | 71 | 1.398 |

| Vinyl Bromide | C₂H₃Br | 106.95 | 16 | 1.493 |

| This compound | C₅H₈ | 68.12 | 26 - 27 [1] | 0.661 [4] |

| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 59 - 60 | 0.690 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Condition | Rationale / Reference |

| Grignard Formation | ||

| Solvent | Anhydrous THF | Standard for vinyl Grignard formation[3]. |

| Temperature | Reflux (~66 °C) | To ensure complete reaction. |

| Cross-Coupling | ||

| Solvent | THF / Diethyl Ether | Maintains solubility and moderate reactivity. |

| Temperature | 0 °C to Room Temp. | Controls exotherm, minimizes Wurtz side reaction[5]. |

| Yield | ||

| Expected Yield | 70-80% | Yields for similar syntheses are in this range[1]. |

Critical Consideration: The Wurtz Side Reaction

The primary competing reaction in any Grignard synthesis involving allyl halides is the Wurtz-type self-coupling.

Side Reaction: CH₂=CHCH₂MgBr + CH₂=CHCH₂Br → CH₂=CHCH₂CH₂CH=CH₂ + MgBr₂

This reaction is particularly problematic when preparing allylmagnesium bromide, as the newly formed Grignard reagent can react with the incoming allyl bromide starting material[5][6]. In fact, the reaction of allyl bromide with magnesium in THF quantitatively produces 1,5-hexadiene[2].

Mitigation Strategies:

-

Order of Reagents: The prescribed method (preparing vinylmagnesium bromide first, then adding allyl bromide) is crucial. It ensures that the highly reactive allyl bromide is added to a pre-formed Grignard reagent, minimizing its opportunity to react with its own Grignard counterpart.

-

Slow Addition: Adding the allyl bromide solution slowly and with efficient stirring prevents localized high concentrations[5].

-

Low Temperature: Maintaining a low temperature during the coupling step reduces the rate of the Wurtz side reaction[5][7].

Conclusion

The synthesis of this compound from allyl bromide is most effectively achieved through a Grignard cross-coupling reaction with vinylmagnesium bromide. This method provides a direct and high-yielding route to the target molecule. Careful control over reaction conditions—specifically, the order of reagent addition, slow addition rates, and low temperatures—is critical to suppress the formation of the 1,5-hexadiene byproduct from Wurtz-type self-coupling. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful laboratory-scale synthesis of this compound for research and development applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C5H8 | CID 11587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Thermal Decomposition Synthesis of 1,4-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-pentadiene through thermal decomposition methods. The document details established experimental protocols, presents quantitative data in structured tables, and illustrates reaction mechanisms and workflows through detailed diagrams. This guide is intended to serve as a practical resource for chemists and researchers in academic and industrial settings, including those in the field of drug development where the synthesis of specific unsaturated hydrocarbons is often a critical step.

Pyrolysis of 1,5-Pentanediol (B104693) Diacetate

The pyrolysis of 1,5-pentanediol diacetate is a well-established and high-yield method for the synthesis of this compound. This process involves the gas-phase elimination of two molecules of acetic acid from the diacetate precursor at elevated temperatures. The reaction proceeds via a concerted, cyclic transition state, characteristic of ester pyrolysis, which is a type of Ei (elimination, intramolecular) reaction.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 575 ± 10 °C | [1] |

| Precursor | 1,5-Pentanediol Diacetate | [1] |

| Product Yield | 63-71% (initial pass) | [1] |

| Additional Yield | 6-15% (from residue pyrolysis) | [1] |

| Boiling Point of Product | 26-27.5 °C at 760 mmHg | [1] |

| Refractive Index (nD25) | 1.3861–1.3871 | [1] |

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

1.2.1. Apparatus Setup:

A vertically mounted Pyrex glass reaction tube (90 cm x 45 mm O.D.) is placed within a ~50 cm electric furnace. The top of the tube is fitted with a graduated dropping funnel, a nitrogen inlet, and a thermocouple well. The heated section of the tube is packed with 10 mm Pyrex glass rings. The lower end of the tube is connected to a series of three collection traps, with the first two cooled in an ice bath and the third in a dry ice/acetone bath.

1.2.2. Precursor Preparation:

1,5-Pentanediol diacetate is prepared by heating a mixture of 1,5-pentanediol and a 10% excess of acetic anhydride (B1165640) at 120-140 °C under reflux for 2 hours. The product is then purified by distillation under reduced pressure, yielding the diacetate in 92-94% yield.[1]

1.2.3. Pyrolysis Procedure:

-

The furnace is heated to 575 ± 10 °C.

-

A slow stream of dry, oxygen-free nitrogen is passed through the reaction tube at a rate of 4-6 L/hr.

-

1,5-Pentanediol diacetate (e.g., 3.5 moles) is added dropwise to the top of the heated tube over a period of approximately 3.5 hours.

-

The pyrolyzate collects in the cooled traps.

-

The contents of the traps are combined and distilled at atmospheric pressure. The fraction boiling between 25-55 °C is collected.

-

This crude fraction is then redistilled through an efficient fractional distillation column to yield pure this compound.

-

The residue from the initial distillation, containing unreacted diacetate and monoacetate, can be passed through the pyrolysis tube again to obtain an additional 6-15% yield of this compound.[1]

Reaction Mechanism and Workflow

The pyrolysis of 1,5-pentanediol diacetate proceeds through a syn-elimination mechanism. The workflow involves the preparation of the precursor, the pyrolysis reaction, and subsequent purification of the product.

Cope Elimination of Dimethyl(4-pentenyl)amine Oxide

The Cope elimination is another thermal syn-elimination reaction that can be employed for the synthesis of alkenes. This method involves the oxidation of a tertiary amine to its corresponding N-oxide, which then undergoes thermal decomposition to yield an alkene and a hydroxylamine. For the synthesis of this compound, the precursor would be dimethyl(4-pentenyl)amine oxide.

General Reaction Conditions

| Parameter | General Value/Condition | Reference |

| Precursor | Tertiary Amine (e.g., N,N-dimethyl-4-penten-1-amine) | [2][3] |

| Oxidizing Agent | Hydrogen peroxide (H₂O₂) or m-CPBA | [2][3] |

| Intermediate | Tertiary Amine N-oxide | [2][3] |

| Decomposition Temperature | Typically 120-150 °C | [3] |

| Solvent | Aprotic solvents (e.g., DMF, DMSO) | [3] |

Proposed Experimental Protocol

Based on general procedures for the Cope elimination, a potential protocol for the synthesis of this compound is outlined below. Optimization of reaction conditions would be necessary to achieve high yields.

-

Oxidation: The precursor, N,N-dimethyl-4-penten-1-amine, is dissolved in a suitable solvent such as methanol (B129727) or dichloromethane. An oxidizing agent, like hydrogen peroxide or m-CPBA, is added, typically at a low temperature (e.g., 0 °C to room temperature), to form the N,N-dimethyl-4-penten-1-amine oxide.

-

Thermal Elimination: The solvent is removed, and the resulting amine oxide is heated, often under reduced pressure, to the decomposition temperature (e.g., 120-150 °C). The this compound product would distill from the reaction mixture and can be collected in a cooled trap.

Reaction Mechanism

The Cope elimination proceeds through a five-membered cyclic transition state, resulting in a syn-elimination.

Thermal Rearrangement of Vinylcyclopropane (B126155)

The thermal rearrangement of vinylcyclopropane is known to produce cyclopentene (B43876) as the major product. However, this compound can be formed as a minor product through a competing reaction pathway. This rearrangement typically requires high temperatures.

Product Distribution

The product distribution between cyclopentene and this compound is highly dependent on the reaction conditions, particularly the temperature. At higher temperatures, the formation of fragmentation and other rearrangement products can also occur. Detailed quantitative data on the selective formation of this compound from unsubstituted vinylcyclopropane is scarce, as the reaction heavily favors the formation of cyclopentene.

Reaction Pathways

The thermal rearrangement of vinylcyclopropane can proceed through different mechanistic pathways, leading to various products.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Relative Stability of 1,4-Pentadiene and Conjugated Dienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of 1,4-pentadiene, an isolated diene, in comparison to its conjugated diene counterparts. The core of this analysis lies in the principles of molecular orbital theory, resonance energy, and empirically determined heats of hydrogenation.

Thermodynamic Stability: A Quantitative Comparison

The relative stability of dienes can be quantitatively assessed by comparing their heats of hydrogenation (ΔH°). This exothermic process involves the addition of hydrogen across the double bonds to yield the corresponding alkane. A lower heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon its conversion to the same saturated product.[1][2][3]

Experimental data consistently demonstrates that conjugated dienes are more stable than their isolated isomers.[4] For instance, the hydrogenation of a conjugated diene releases less heat than an isolated diene with the same number of carbon atoms.

| Compound | Diene Type | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |

| This compound | Isolated | -60.2 to -60.8 | -254.4 |

| 1,3-Pentadiene | Conjugated | -54.1 | -226 |

| 1,3-Butadiene (B125203) | Conjugated | ~ -54 | ~ -226 |

| 1-Butene (reference) | Mono-alkene | -30.3 | -127 |

(Note: Specific values can vary slightly between sources, but the trend remains consistent.)[5][6]

As the table illustrates, this compound has a significantly higher heat of hydrogenation compared to 1,3-pentadiene, indicating that the conjugated isomer is more stable.[5] The stability difference is approximately 6-7 kcal/mol. This increased stability in conjugated dienes is attributed to their unique electronic structure.[7]

Theoretical Basis for Enhanced Stability of Conjugated Dienes

The greater stability of conjugated dienes arises from two primary factors: electron delocalization (resonance) and the nature of the carbon-carbon single bond between the double bonds.[8][9]

In conjugated dienes, the alternating single and double bonds allow for the overlap of p-orbitals on adjacent sp²-hybridized carbon atoms, creating a continuous π-electron system.[10][11] This delocalization of π-electrons over four carbon atoms, instead of being confined to two atoms as in isolated dienes, results in a lower overall energy state for the molecule.[12][13] This stabilization energy is often referred to as resonance energy.[12]

Molecular orbital theory provides a more detailed explanation for the enhanced stability of conjugated dienes. The four p-orbitals in a conjugated system, such as 1,3-butadiene, combine to form four π molecular orbitals: two lower-energy bonding orbitals (ψ₁ and ψ₂) and two higher-energy anti-bonding orbitals (ψ₃* and ψ₄*).[13][14] The four π-electrons of the diene occupy the two bonding molecular orbitals. The lowest energy MO (ψ₁) encompasses all four carbon atoms, leading to a net stabilization of the molecule.[13] In contrast, the p-orbitals in an isolated diene like this compound do not overlap across the separating sp³-hybridized carbon atom, and thus the π-electrons remain localized in two separate, higher-energy bonding orbitals.

The single bond between the two double bonds in a conjugated diene is formed from the overlap of two sp²-hybridized carbon orbitals.[9][15] In contrast, the single bonds adjacent to the double bonds in an isolated diene involve the overlap of an sp² and an sp³ hybridized carbon. Since sp² orbitals have more s-character (33%) than sp³ orbitals (25%), the electrons are held closer to the nucleus, resulting in a shorter and stronger C-C single bond in conjugated dienes.[14][15] For example, the C2-C3 single bond in 1,3-butadiene is 147 pm, which is shorter than a typical alkane C-C single bond of 153 pm.[13][14]

Experimental Protocols: Determination of Heat of Hydrogenation

The heat of hydrogenation is determined experimentally using a technique called calorimetry. The general principle involves carrying out the hydrogenation reaction in a calorimeter and measuring the temperature change.

-

Sample Preparation: A precise mass of the diene is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and placed in a reaction vessel within the calorimeter.

-

Catalyst Addition: A hydrogenation catalyst, typically platinum, palladium, or nickel, is added to the reaction vessel.

-

Hydrogen Introduction: The system is purged with hydrogen gas, and then a known amount of hydrogen is introduced to initiate the reaction.

-

Temperature Measurement: The temperature of the calorimeter is monitored throughout the reaction. The maximum temperature change is recorded.

-

Calculation: The heat of hydrogenation is calculated using the measured temperature change, the heat capacity of the calorimeter, and the moles of the diene reacted.

Logical Relationship of Stability

The enhanced stability of conjugated dienes over isolated dienes like this compound can be summarized through a clear logical progression.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved Both 1,4 pentadiene and 1,3 pentadiene contain two | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 8. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Video: Stability of Conjugated Dienes [jove.com]

- 10. fiveable.me [fiveable.me]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. orgosolver.com [orgosolver.com]

- 13. 5.8 Stability of Conjugated Dienes: Molecular Orbital Theory – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 14. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,4-Pentadiene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-pentadiene in various organic solvents. Due to its non-polar nature, this compound exhibits high solubility in a range of organic media, a critical consideration for its application in organic synthesis, polymer chemistry, and as a potential, albeit infrequent, component in drug development research. This document collates available solubility data, outlines detailed experimental protocols for its determination, and presents key reaction pathways involving this diene.

Solubility Data

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar hydrocarbon—and qualitative statements from various chemical suppliers and databases, its solubility behavior can be reliably inferred. The principle of "like dissolves like" is paramount in predicting its solubility.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Polar | 25 | 558 mg/kg | [1][2] |

Table 2: Qualitative Solubility and Miscibility of this compound in Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility | Citation |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |

| Benzene | C₆H₆ | Non-polar | Highly Soluble | [1][2][3] |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic | Soluble | [1][2][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [4] |

| Hexane | C₆H₁₄ | Non-polar | Highly Soluble | [3] |

| Toluene | C₇H₈ | Non-polar | Highly Soluble | [3] |

Note: "Soluble" or "Highly Soluble" indicates that while specific quantitative data is unavailable, the substance is expected to dissolve readily in the solvent, likely being miscible in all proportions, especially in the case of non-polar solvents.

Experimental Protocols

The determination of the solubility of a volatile, non-polar compound like this compound requires precise experimental design to minimize evaporative losses and ensure accurate quantification. The following protocols describe the well-established shake-flask method coupled with gas chromatography for concentration analysis.

Shake-Flask Method for Solubility Determination

This method is a standard procedure for determining the thermodynamic solubility of a substance in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Gas-tight vials with septa

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Gas chromatograph with a suitable column (e.g., non-polar) and detector (e.g., Flame Ionization Detector - FID)

-

Microsyringes for liquid and headspace injection

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a gas-tight vial. The excess is crucial to ensure that the solvent becomes saturated.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for the complete separation of the undissolved this compound from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a microsyringe. It is critical to avoid disturbing the undissolved layer.

-

Dilution: Dilute the collected aliquot with a known volume of the same organic solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using gas chromatography to determine the concentration of this compound.

Gas Chromatography for Concentration Analysis

Gas chromatography (GC) is a highly effective technique for separating and quantifying volatile organic compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating hydrocarbons.

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

-

Temperatures:

-

Injector Port: Set to a temperature that ensures rapid and complete vaporization of the sample without degradation (e.g., 200 °C).

-

Oven: A temperature program may be used to ensure good separation of the solvent and solute peaks. A typical starting temperature could be 40°C, holding for a few minutes, then ramping to a higher temperature.

-

Detector: Set to a temperature higher than the final oven temperature to prevent condensation (e.g., 250 °C).

-

-

Injection Volume: Typically 1 µL.

Calibration:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Inject each standard into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Determine the concentration of this compound in the diluted experimental sample by comparing its peak area to the calibration curve.

Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result can be expressed in various units, such as g/100 mL, mol/L, or mg/kg.

Key Reaction Pathways Involving this compound

This compound's two double bonds make it a reactive monomer in polymerization and a substrate for various addition reactions. The following diagrams illustrate two important reaction mechanisms.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are used to produce stereoregular polymers from olefins. The mechanism involves the coordination and insertion of the monomer into the growing polymer chain at a metal center.

Caption: Ziegler-Natta polymerization of this compound.

Free Radical Bromination

The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) leads to allylic bromination. The mechanism proceeds through a resonance-stabilized allylic radical intermediate.

Caption: Free radical bromination of this compound with NBS.

References

An In-Depth Technical Guide to the Isomers of C₅H₈

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C₅H₈, focusing on their IUPAC nomenclature, physical properties, and the logical relationships between their structural classes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of these chemical entities.

Introduction to C₅H₈ Isomers

The molecular formula C₅H₈ corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, a ring and a double bond, or two rings. This diversity gives rise to a multitude of constitutional and stereoisomers, each with unique physical and chemical properties. The isomers of C₅H₈ can be broadly classified into the following categories: alkynes, dienes, cycloalkenes, and bicyclic alkanes.

IUPAC Nomenclature and Physical Properties

The following tables provide a detailed list of the known isomers of C₅H₈, their IUPAC names, and key physical properties. This data has been compiled from various scientific sources to ensure accuracy and facilitate comparison.

Alkynes

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond.

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Pent-1-yne | CH≡CCH₂CH₂CH₃ | 40.2[1] | -106[2] | 0.691[1] |

| Pent-2-yne | CH₃C≡CCH₂CH₃ | 56-57[3][4] | -109[3][5][6] | 0.71[3] |

| 3-Methylbut-1-yne | CH≡CC(CH₃)₂ | 29.5[7] | -89.7[8] | 0.666[8] |

Dienes

Dienes are hydrocarbons that contain two carbon-carbon double bonds. They can be classified as cumulated (allenes), conjugated, or isolated.

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Penta-1,2-diene | CH₂=C=CHCH₂CH₃ | 40-41[9][10] | -134[10] | 0.694[10] |

| (3E)-Penta-1,3-diene | trans-CH₂=CHCH=CHCH₃ | 42[11][12] | -87[11] | 0.683[11] |

| (3Z)-Penta-1,3-diene | cis-CH₂=CHCH=CHCH₃ | 43[13] | -140[13] | 0.69[13] |

| Penta-1,4-diene | CH₂=CHCH₂CH=CH₂ | 26[14][15][16] | -148[14][15][16] | 0.659[15] |

| 2-Methylbuta-1,3-diene (Isoprene) | CH₂=C(CH₃)CH=CH₂ | 34.07[17][18] | -143.95[17][18] | 0.681[17][18] |

| 3-Methylbuta-1,2-diene | CH₂=C=C(CH₃)₂ | 40-41[9][10] | -114[9][19] | 0.694[9] |

| Penta-2,3-diene | CH₃CH=C=CHCH₃ | 48-49 | -100 | 0.706 |

Cyclic Isomers

Cyclic isomers of C₅H₈ contain one or more rings and may also feature double bonds.

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Cyclopentene (B43876) | A five-membered ring with one double bond | 44-46[20][21] | -135[20][21] | 0.771[20][21] |

| 1-Methylcyclobut-1-ene | A four-membered ring with a methyl group on the double bond | 44.8[22] | 57.5-58.5[22] | 0.828[22] |

| 3-Methylcyclobut-1-ene | A four-membered ring with a methyl group adjacent to the double bond | 36 | -162 | 0.708 |

| Methylenecyclobutane | A four-membered ring with an exocyclic double bond | 42 | -135 | 0.739 |

| Ethylcyclopropene | A three-membered ring with an ethyl group on the double bond | 41 | - | - |

| Vinylcyclopropane | A three-membered ring with a vinyl substituent | 40[23] | -110[23] | 0.718 |

| Ethylidenecyclopropane | A three-membered ring with an exocyclic double bond to an ethylidene group | 43 | - | 0.723 |

| Bicyclo[1.1.1]pentane | Two fused three-membered rings sharing an edge | 33 | - | 0.75 |

| Bicyclo[2.1.0]pentane | A three-membered ring fused to a four-membered ring | 45.5 | - | 0.79 |

| Spiro[2.2]pentane | Two three-membered rings connected at a single carbon | 39[24] | -134.6[24] | 0.756 |

Stereoisomerism in C₅H₈

Several isomers of C₅H₈ exhibit stereoisomerism, including geometric (E/Z) and optical (R/S) isomerism.

-

Penta-1,3-diene exists as two geometric isomers: (3E)-penta-1,3-diene and (3Z)-penta-1,3-diene.

-

3-Methylcyclobut-1-ene is chiral and exists as a pair of enantiomers: (R)-3-methylcyclobut-1-ene and (S)-3-methylcyclobut-1-ene.

-

Penta-2,3-diene is an allene (B1206475) and exhibits axial chirality, existing as (R)- and (S)-enantiomers.

Logical Relationships of C₅H₈ Isomers

The following diagram illustrates the classification of C₅H₈ isomers based on their structural features.

Caption: Classification of C₅H₈ Isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific isomers are often found in the primary scientific literature. The following are examples of general synthetic methods. For detailed, step-by-step procedures, it is recommended to consult the cited literature.

Synthesis of Cyclopentene by Dehydration of Cyclopentanol

A common laboratory preparation of cyclopentene involves the acid-catalyzed dehydration of cyclopentanol.

-

Reaction: Cyclopentanol --(H₃PO₄, heat)--> Cyclopentene + H₂O

-

General Procedure: Cyclopentanol is heated with a strong acid catalyst, typically phosphoric acid, to facilitate the elimination of a water molecule. The resulting cyclopentene is then distilled from the reaction mixture. Purification is typically achieved through fractional distillation.

Synthesis of Isoprene (B109036) (2-Methylbuta-1,3-diene)

Industrial production of isoprene often involves the dehydrogenation of isopentane (B150273) or isoamylene.

-

Reaction: Isopentane --(Cr₂O₃ catalyst, heat)--> Isoprene + 2H₂

-

General Procedure: Isopentane is passed over a heated chromium(III) oxide catalyst, leading to the removal of hydrogen and the formation of isoprene. The product is then purified by extractive distillation.[25]

Synthesis of Bicyclo[2.1.0]pentane

Bicyclo[2.1.0]pentane can be synthesized from the thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene.

-

General Procedure: The azo compound is heated, leading to the extrusion of nitrogen gas and the formation of the bicyclic alkane. The volatile product is collected by condensation.

Conclusion

The isomers of C₅H₈ represent a diverse group of hydrocarbons with a wide range of structural features and physical properties. A thorough understanding of their IUPAC nomenclature and the relationships between the different isomer classes is fundamental for their application in research and chemical synthesis. This guide provides a foundational overview to aid scientists and professionals in their work with these compounds. For more detailed information on specific isomers, including spectroscopic data and detailed synthetic procedures, consulting the primary scientific literature is recommended.

References

- 1. 1-Pentyne - Wikipedia [en.wikipedia.org]

- 2. Pent-1-yne | CAS#:627-19-0 | Chemsrc [chemsrc.com]

- 3. 2-Pentyne - Wikipedia [en.wikipedia.org]

- 4. 2-PENTYNE | 627-21-4 [chemicalbook.com]

- 5. Pent-2-yne | CAS#:627-21-4 | Chemsrc [chemsrc.com]

- 6. pent-2-yne | C5H8 | Reactory [reactory.app]

- 7. 3-Methyl-1-butyne, 96% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. 3-Methyl-1,2-butadiene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. chembk.com [chembk.com]

- 11. 1,3-PENTADIENE [chembk.com]

- 12. penta-1,3-diene [stenutz.eu]

- 13. CIS-1,3-PENTADIENE CAS#: 1574-41-0 [m.chemicalbook.com]

- 14. 1,4-pentadiene [stenutz.eu]

- 15. This compound CAS#: 591-93-5 [m.chemicalbook.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. Isoprene - Wikipedia [en.wikipedia.org]

- 18. Isoprene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 19. 3-Methyl-1,2-butadiene - Wikidata [wikidata.org]

- 20. Cyclopentene - Wikipedia [en.wikipedia.org]

- 21. Cyclopentene CAS#: 142-29-0 [m.chemicalbook.com]

- 22. Page loading... [wap.guidechem.com]

- 23. spiropentane [stenutz.eu]

- 24. Spiropentane - Wikipedia [en.wikipedia.org]

- 25. Isoprene [chembk.com]

An In-depth Technical Guide to Electron Delocalization in Non-Conjugated Dienes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electron delocalization phenomena in non-conjugated dienes, a class of molecules that exhibit fascinating electronic interactions despite the formal separation of their π-systems. This guide delves into the core concepts of through-space and through-bond interactions, collectively known as homoconjugation, and presents the experimental and computational evidence that underpins our current understanding. Detailed methodologies for key experimental techniques are provided, and quantitative data are summarized for comparative analysis.

Introduction: Beyond Classical Conjugation

In classical organic chemistry, electron delocalization is primarily associated with conjugated systems, where alternating single and multiple bonds allow for the continuous overlap of p-orbitals.[1] This delocalization leads to increased thermodynamic stability and unique reactivity.[1][2] Non-conjugated dienes, where the double bonds are separated by one or more sp³-hybridized carbon atoms, are traditionally considered to have isolated π-systems with no significant electronic communication.[3][4] However, a wealth of experimental and theoretical evidence has demonstrated that this is an oversimplification. Under specific geometric constraints, the π-orbitals of non-conjugated double bonds can interact, leading to electron delocalization that influences their electronic structure, reactivity, and spectroscopic properties.[5][6]

These interactions are broadly categorized as:

-

Through-space interaction: The direct overlap of π-orbitals across space. This interaction is highly dependent on the proximity and relative orientation of the double bonds.

-

Through-bond interaction: The coupling of π-orbitals mediated by the intervening σ-framework. This interaction is sensitive to the number and nature of the σ-bonds separating the π-systems.

The study of these phenomena, often referred to as homoconjugation , is crucial for a deeper understanding of molecular orbital interactions and has implications for the design of novel molecular systems in materials science and drug development.[7][8]

Theoretical Framework and Key Concepts

The electronic interactions in non-conjugated dienes can be understood through molecular orbital (MO) theory. The interaction between two isolated π-orbitals leads to the formation of two new molecular orbitals, a bonding combination (π+) and an antibonding combination (π-). The energy splitting between these new orbitals is a direct measure of the strength of the interaction.

-

Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): A Paradigm of Through-Space Interaction

Norbornadiene is a classic example where the two double bonds are held in close proximity by the rigid bicyclic framework, facilitating a strong through-space interaction.[5][6] This interaction leads to a significant splitting of the π-molecular orbitals.

-

1,4-Cyclohexadiene (B1204751): A Case of Through-Bond Interaction

In 1,4-cyclohexadiene, the two double bonds are further apart, and direct through-space overlap is minimal.[5][6] However, significant interaction occurs through the intervening σ-bonds, a phenomenon known as through-bond interaction.[5][6] This interaction also results in a splitting of the π-molecular orbitals, though the ordering of the resulting orbitals can differ from that of through-space interactions.[9]

Quantitative Analysis of Orbital Interactions

The extent of electron delocalization in non-conjugated dienes can be quantified by measuring the energy splitting between the resultant molecular orbitals. Photoelectron spectroscopy (PES) is a powerful technique for directly probing the energies of molecular orbitals.[10]

| Ionic State | Adiabatic Ionization Energy (AIE) (eV) | Vertical Ionization Energy (VIE) (eV) |

| 2B1 | 8.279 | 8.667 |

| 2A1 | - | 9.55 |

| 2A2 | - | 10.58 |

| 2B2 | - | 10.95 |

Data sourced from high-resolution synchrotron-based photoelectron spectroscopy studies.[2][3][5][11] The splitting between the first two ionization energies provides a quantitative measure of the through-space interaction in norbornadiene.

| Compound | Type | λmax (nm) |

| 1,3-Butadiene | Conjugated | 217 |

| 1,3,5-Hexatriene | Conjugated | 258 |

| 1,4-Pentadiene | Non-conjugated (Isolated) | ~178 |

| Norbornadiene | Non-conjugated (Through-space) | ~205 |

| 1,4-Cyclohexadiene | Non-conjugated (Through-bond) | ~195 |

Note: λmax values for non-conjugated dienes can be influenced by various factors and are provided as approximate values for comparison. The shift in λmax to longer wavelengths for norbornadiene and 1,4-cyclohexadiene compared to a simple isolated diene like this compound is indicative of the electronic interactions that lower the HOMO-LUMO gap.[11][12] The Woodward-Fieser rules can be used to predict the λmax for conjugated dienes.[13][14][15]

Experimental Methodologies

A variety of experimental techniques are employed to investigate electron delocalization in non-conjugated dienes.

Photoelectron spectroscopy is a high-vacuum technique that measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons.[16] This allows for the determination of the binding energies of electrons in their molecular orbitals.

Detailed Protocol for Gas-Phase UV-Photoelectron Spectroscopy:

-

Sample Preparation: The non-conjugated diene sample, which is typically a volatile liquid or solid, is placed in a sample holder and degassed through several freeze-pump-thaw cycles to remove atmospheric gases.

-

Introduction into Spectrometer: The sample vapor is introduced into a high-vacuum chamber (pressure typically < 10-5 torr) through a leak valve, creating a constant pressure of the gaseous sample.

-

Ionization Source: A monochromatic source of high-energy photons, typically a helium discharge lamp producing He I radiation (21.22 eV), is used to ionize the sample molecules.[10]

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer (e.g., a hemispherical analyzer).

-

Data Acquisition: The number of electrons detected at each kinetic energy is recorded, generating a photoelectron spectrum. The binding energy (ionization energy) is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

-

Data Analysis: The resulting spectrum is analyzed to identify the ionization energies corresponding to the different molecular orbitals. The splitting between the π-orbital ionizations provides a direct measure of the through-space or through-bond interaction energy.

NEXAFS spectroscopy is a synchrotron-based technique that probes the electronic structure of unoccupied molecular orbitals by exciting core electrons to these empty levels.[17][18][19]

Detailed Protocol for Gas-Phase NEXAFS Spectroscopy:

-

Synchrotron Radiation Source: The experiment is conducted at a synchrotron facility that provides a high-brilliance, tunable source of soft X-rays.[17]

-

Monochromator: A monochromator is used to select a narrow band of X-ray energies with high resolution (typically < 0.1 eV).[17]

-

Sample Introduction: The gaseous sample is introduced into a sample cell with X-ray transparent windows (e.g., silicon nitride).

-

Absorption Measurement: The X-ray beam passes through the sample cell, and the intensity of the transmitted X-rays is measured by a detector. The absorption is calculated as the logarithm of the ratio of the incident to the transmitted X-ray intensity.

-

Energy Scan: The energy of the incident X-rays is scanned across the absorption edge of interest (e.g., the carbon K-edge around 285 eV).

-

Data Analysis: The resulting NEXAFS spectrum shows sharp resonant peaks corresponding to the excitation of core electrons to specific unoccupied molecular orbitals (e.g., π* orbitals). The energies and intensities of these peaks provide information about the nature and extent of orbital interactions.

The study of these electronic phenomena often requires the synthesis of specific, structurally constrained molecules.

Example Synthesis: 1,4-Dihydronaphthalene (B28168)

1,4-Dihydronaphthalene can be synthesized via the Birch reduction of naphthalene (B1677914).[6][12][20]

-

Reaction Setup: A solution of naphthalene in a mixture of an alcohol (e.g., ethanol (B145695) or tert-butanol) and an inert solvent (e.g., THF or diethyl ether) is prepared in a flask equipped with a dry ice condenser and a stirring mechanism.

-

Reduction: Liquid ammonia (B1221849) is condensed into the flask at -78 °C. Small pieces of sodium or lithium metal are then added portion-wise to the stirred solution. The reaction is monitored by the persistence of the characteristic blue color of the solvated electrons.

-

Quenching: Once the reaction is complete, the excess alkali metal is quenched by the addition of a proton source, such as ammonium (B1175870) chloride or an excess of the alcohol.

-

Workup: The ammonia is allowed to evaporate. Water and an organic solvent are added to the residue. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or chromatography to yield 1,4-dihydronaphthalene.

Visualizing the Workflow and Concepts

The investigation of electron delocalization in non-conjugated dienes follows a logical workflow, from theoretical prediction to experimental verification.

Caption: A logical workflow for the investigation of electron delocalization in non-conjugated dienes.

Caption: Interaction of two isolated π-orbitals to form bonding and antibonding combinations.

Conclusion and Future Directions

The study of electron delocalization in non-conjugated dienes has revealed a fascinating layer of complexity in molecular orbital interactions. The concepts of through-space and through-bond coupling are now well-established, with a strong foundation of experimental and computational evidence. For researchers in drug development and materials science, an appreciation of these non-classical electronic effects can open new avenues for the design of molecules with tailored electronic properties and reactivity. Future research in this area will likely focus on harnessing these interactions for the development of novel molecular switches, conducting materials, and catalysts. The continued development of high-resolution spectroscopic techniques and advanced computational methods will undoubtedly provide even deeper insights into the subtle yet significant world of electron delocalization in non-conjugated systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]

- 7. Untitled Document [www-ssrl.slac.stanford.edu]

- 8. pure.au.dk [pure.au.dk]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. 1,4-Dihydronaphthalene | 612-17-9 | Benchchem [benchchem.com]

- 13. Woodward's rules - Wikipedia [en.wikipedia.org]

- 14. ijpbms.com [ijpbms.com]

- 15. Woodward-Fieser Rules Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. css.cornell.edu [css.cornell.edu]

- 18. researchgate.net [researchgate.net]

- 19. Near edge X-ray absorption fine structure spectroscopy as a tool to probe electronic and structural properties of thin organic films and liquids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. US3449453A - Process for hydrogenating naphthalene to 1,4-dihydronaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Skipped Dienes

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diene, or "skipped diene," is a common structural motif in a wide array of natural products, medicinal compounds, and fatty acids.[1][2][3] Unlike their conjugated 1,3-diene counterparts, the two double bonds in a skipped diene are separated by at least one sp³-hybridized carbon, which imparts unique conformational flexibility and reactivity. This guide provides a detailed exploration of the core reaction mechanisms of skipped dienes, including oxidation, cyclization, and rearrangement reactions. It is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Oxidation Reactions of Skipped Dienes

The isolated double bonds in skipped dienes can undergo various oxidation reactions, often with a degree of selectivity influenced by steric and electronic factors. Key oxidative transformations include epoxidation, oxidative cyclization, and ozonolysis.

Epoxidation

The epoxidation of skipped dienes can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds at the more electron-rich (i.e., more substituted) double bond. For instance, the monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene with one equivalent of m-CPBA selectively occurs at the tetrasubstituted double bond.[4]

Experimental Protocol: Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene with m-CPBA [4][5]

-

Dissolve 1,2-dimethylcyclohexa-1,4-diene in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add one equivalent of solid m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy excess peroxide.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography.

Oxidative Cyclization

A powerful transformation of skipped dienes is their oxidative cyclization to form substituted tetrahydrofurans (THFs), a common core in many natural products.[6] This reaction can be catalyzed by permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) and is believed to proceed through a [3+2] cycloaddition mechanism.[7] This process can establish multiple stereocenters in a single step with high stereoselectivity.

Experimental Protocol: Permanganate-Promoted Oxidative Cyclization of a 1,4-Diene [8][9][10]

-

Dissolve the 1,4-diene in a mixture of acetone (B3395972) and water.

-

Cool the solution to 0 °C.

-

Add a solution of potassium permanganate (KMnO₄) dropwise to the cooled diene solution while stirring vigorously.

-

Maintain the temperature at 0 °C for the duration of the reaction, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

-

Filter the mixture through a pad of Celite® to remove the MnO₂.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting tetrahydrofuran-diol via flash chromatography.

| Oxidation Reaction | Reagent | Product | Yield (%) | Diastereoselectivity | Reference |

| Monoepoxidation | m-CPBA | Epoxide | High | Substrate-dependent | [4] |

| Oxidative Cyclization | KMnO₄ | Tetrahydrofuran-diol | 30-60 | High (often all-cis) | [7] |

Logical Relationship for Epoxidation Selectivity

Caption: Selectivity in the monoepoxidation of a skipped diene.

Cyclization Reactions

Beyond oxidative cyclizations, skipped dienes can participate in other types of cyclization reactions, including photochemical [2+2] cycloadditions.

Photochemical [2+2] Cycloaddition

Upon photochemical activation, the isolated double bonds of a skipped diene can undergo intramolecular [2+2] cycloaddition to form bicyclic compounds. This reaction is a key step in the synthesis of complex polycyclic natural products.

Experimental Workflow for a Photochemical Cyclization

Caption: General workflow for a photochemical cyclization of a skipped diene.

Rearrangement Reactions

Skipped dienes are precursors to several important pericyclic rearrangement reactions, most notably the di-π-methane rearrangement and, in related systems, the Cope and Claisen rearrangements.

Di-π-methane Rearrangement

The di-π-methane rearrangement is a photochemical reaction of a 1,4-diene that results in the formation of a vinylcyclopropane.[11] The reaction proceeds through a diradical intermediate and is a powerful tool for the synthesis of strained ring systems. A classic example is the photochemical rearrangement of barrelene to semibullvalene.[11]

Mechanism of the Di-π-methane Rearrangement

Caption: Simplified mechanism of the di-π-methane rearrangement.

Cope and Claisen Rearrangements

While the Cope rearrangement is formally a[12][12]-sigmatropic rearrangement of a 1,5-diene, it is a closely related and fundamental pericyclic reaction.[13][14][15] The oxy-Cope rearrangement, in particular, is a powerful synthetic tool.[12] The Claisen rearrangement is the oxygen analog of the Cope rearrangement and involves an allyl vinyl ether.[12] These reactions are thermally allowed and proceed through a concerted, chair-like transition state.

Experimental Protocol: Cope Rearrangement of 3-methyl-1,5-hexadiene (B75199) [13]

-

Place 3-methyl-1,5-hexadiene in a sealed, inert atmosphere reaction vessel.

-

Heat the vessel to approximately 300 °C.

-

Maintain the temperature for a sufficient time to allow for equilibration.

-

Cool the vessel and analyze the product mixture, which will contain 1,5-heptadiene, by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

| Rearrangement | Substrate | Conditions | Product | Activation Energy (kcal/mol) | Reference |

| Di-π-methane | Barrelene | Acetone, hν | Semibullvalene | - | [11] |

| Cope | 3-methyl-1,5-hexadiene | 300 °C | 1,5-heptadiene | ~33 | [12] |

| Oxy-Cope (anionic) | 1,5-dien-3-ol | KH, 18-crown-6 | γ,δ-unsaturated ketone | Lowered significantly | [16] |

Skipped Dienes in Drug Development

The skipped diene motif is present in numerous biologically active natural products with potential therapeutic applications.[1][17][18] For example, many polyunsaturated fatty acids, which are crucial for human health, contain skipped diene systems. The unique three-dimensional structure and reactivity of skipped dienes can be exploited in the design of novel drug candidates. The synthesis and modification of these natural products often rely on the fundamental reactions discussed in this guide. For instance, the synthesis of Amitifadine, an antidepressant, involves the formation of a 1,4-diene.[17]

Signaling Pathway Context: Hypothetical Inhibition

Caption: Hypothetical inhibition of an enzymatic pathway by a skipped diene-containing drug.

Conclusion

The fundamental reaction mechanisms of skipped dienes provide a rich toolbox for synthetic chemists. From stereoselective oxidations and cyclizations to elegant photochemical and thermal rearrangements, these reactions enable the construction of complex molecular architectures. A thorough understanding of these core principles is essential for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important functional group in the pursuit of novel therapeutics and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Skipped dienes in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols [periodicos.capes.gov.br]

- 9. organic chemistry - Oxidation of conjugated dienes into carboxylic acids by potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. jk-sci.com [jk-sci.com]

- 16. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Synthesis of dienes from pyrrolidines using skeletal modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Initial Characterization of 1,4-Pentadiene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 1,4-pentadiene derivatives, a class of compounds recognized for their presence in biologically active natural products and their potential in drug development. The guide focuses on the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, with a particular emphasis on 1,5-diaryl-1,4-pentadien-3-ones, which have shown promise as antiviral, antibacterial, antifungal, and anticancer agents.

Data Presentation: Spectroscopic and Physical Properties

The characterization of novel this compound derivatives relies on a combination of spectroscopic and physical data. Below are tables summarizing typical data for a representative compound, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, and a more complex, biologically active derivative.

Table 1: Physical and Spectroscopic Data for (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

| Property | Data |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.29 g/mol |

| Appearance | Yellow solid |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 7.74 (d, J = 16.0 Hz, 2H), 7.63 (d, J = 7.2 Hz, 4H), 7.42 (t, J = 7.4 Hz, 4H), 7.35 (t, J = 7.2 Hz, 2H), 7.08 (d, J = 16.0 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = 188.9, 143.3, 134.8, 130.6, 129.1, 128.5, 126.3 |

| IR (KBr, cm⁻¹) | 1650 (C=O), 1595 (C=C), 980 (=C-H bend, trans) |

| MS (ESI) | m/z = 235.1 [M+H]⁺ |

Table 2: Spectroscopic Data for a Representative Bioactive 1,4-Pentadien-3-one Derivative Containing a Pyrazole Moiety

Derivative: 1-{4-[(2-Chlorothiazol-5-yl)methoxy]-3-methoxyphenyl}-5-[5-(2-methylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]penta-1,4-dien-3-one[1]

| Spectrum | Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | 7.53 (s, 1H, Thiazole-H), 6.52–7.47 (m, 11H, 2 × CH=CH and Ar-H), 5.25 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.60 (s, 3H, N-CH₃), 2.49 (s, 3H, CH₃), 2.42 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | 188.7, 154.1, 153.0, 150.3, 148.9, 148.5, 141.8, 140.4, 136.1, 132.0, 131.8, 129.9, 127.6, 126.4, 125.5, 123.8, 122.1, 121.9, 115.3, 113.3, 111.1, 104.2, 64.0, 56.0, 34.3, 16.1, 14.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures.

Synthesis of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

This protocol describes a classic Claisen-Schmidt condensation reaction.

Materials:

-

Benzaldehyde (B42025) (2 equivalents)

-

Acetone (B3395972) (1 equivalent)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

A solution of benzaldehyde (2 mmol) and acetone (1 mmol) is prepared in ethanol.

-

While stirring the solution vigorously at room temperature, a 10% aqueous solution of NaOH is added dropwise.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Once the starting materials are consumed, the reaction mixture is poured into a beaker containing crushed ice and water.

-

The mixture is then acidified with dilute HCl until it is slightly acidic.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with deionized water until the filtrate is neutral.

-

The crude product is dried and then purified by recrystallization from ethanol to yield the pure (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one.

General Procedure for Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

The half-leaf blight spot method is a common assay for evaluating the antiviral activity of compounds against TMV.

Materials:

-

Nicotiana tabacum L. plants of the same age

-

Tobacco Mosaic Virus (TMV)

-

Test compound solution (e.g., at 500 µg/mL)

-

Control (e.g., Ningnanmycin)

-

Phosphate buffer solution (PBS)

Procedure:

-

The test compound solution is applied to the left side of the leaves of N. tabacum L., while the right side is treated with a solvent control.

-

After the leaves are dry, they are inoculated with a suspension of TMV.

-

The plants are then kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.

-

The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] × 100%.

Mandatory Visualization

Signaling Pathway: Proposed Mechanism of Apoptosis Induction